molecular formula C20H24N2O5S B2908398 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 921916-14-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2908398
CAS No.: 921916-14-5
M. Wt: 404.48
InChI Key: XGAFYWCFQZBLJK-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[b][1,4]oxazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene ring. The core structure is substituted with a 3,3-dimethyl-4-oxo group on the oxazepine ring and a 2-ethoxy-5-methylbenzenesulfonamide moiety at the 7-position.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-26-17-8-6-13(2)10-18(17)28(24,25)22-14-7-9-16-15(11-14)21-19(23)20(3,4)12-27-16/h6-11,22H,5,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAFYWCFQZBLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazepine ring, followed by sulfonamide formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs, based on available data, share the benzo[b][1,4]oxazepine scaffold but differ in substituent groups and functionalization. Key examples include:

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide (CAS 921862-89-7)

  • Molecular Formula : C22H26N2O3
  • Substituents :
    • Oxazepine Ring : 5-ethyl, 3,3-dimethyl, 4-oxo groups.
    • 7-Position : 3,5-dimethylbenzamide.
  • Molecular Weight : 366.5 g/mol .

Comparison :

  • The benzamide group (vs. sulfonamide in the target compound) reduces molecular weight and alters polarity.
  • Ethyl substitution at the 5-position may influence conformational flexibility compared to the target compound’s unsubstituted 5-position.

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide (CAS 921996-15-8)

  • Molecular Formula : C23H30N2O5S
  • Substituents :
    • Oxazepine Ring : 5-ethyl, 3,3-dimethyl, 4-oxo groups.
    • 8-Position : 3-methyl-4-propoxybenzenesulfonamide.
  • Molecular Weight : 446.6 g/mol .

Comparison :

  • The sulfonamide group at the 8-position (vs.
  • The 4-propoxy group (vs. 2-ethoxy in the target compound) introduces a longer alkoxy chain, likely increasing hydrophobicity.

Structural and Functional Implications

Table 1: Key Structural Differences
Feature Target Compound Analog 1 (CAS 921862-89-7) Analog 2 (CAS 921996-15-8)
Functional Group 2-Ethoxy-5-methylbenzenesulfonamide 3,5-Dimethylbenzamide 3-Methyl-4-propoxybenzenesulfonamide
Substitution Position 7-position of oxazepine 7-position 8-position
Oxazepine 5-position Unsubstituted Ethyl Ethyl
Molecular Weight (g/mol) Not reported 366.5 446.6
Key Observations:

Positional Isomerism : Substitution at the 7- vs. 8-position may lead to divergent biological interactions due to spatial orientation changes.

Alkoxy Chain Length : The propoxy group in Analog 2 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structural features contribute to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic targets, and comparative analysis with related compounds.

Structural Characteristics

The compound features a benzoxazepine core integrated with a sulfonamide group. The structural formula can be represented as follows:

Molecular Formula C20H25N2O5S\text{Molecular Formula C}_{20}\text{H}_{25}\text{N}_{2}\text{O}_{5}\text{S}

This structure is characterized by:

  • A benzoxazepine ring , which is known for its diverse pharmacological properties.
  • Sulfonamide functionality , which enhances its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

1. Inhibition of Enzymatic Activity

The compound has shown potent inhibitory effects against specific enzymes involved in metabolic pathways. For instance:

  • Farnesyl diphosphate synthase (FPPS) : Inhibition of FPPS is critical in cholesterol biosynthesis and has implications in cancer therapy. Studies have reported IC50 values indicating strong inhibitory potential against this enzyme .

2. Antimicrobial Properties

The compound's sulfonamide group contributes to its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

3. Antiparasitic Activity

Research has indicated that the compound can inhibit the growth of parasitic organisms by targeting specific metabolic pathways. For example:

  • It has been evaluated for its effects on Leishmania species, showing promising results in inhibiting their growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructureUnique Features
N-(3,3-dimethyl-4-oxo-benzoxazepin)StructureLacks sulfonamide group; different biological activity profile
N-(5-fluoro-benzoxazepin)StructureFluorine substitution alters reactivity and solubility
N-(3-methylbenzamide)StructureSimpler structure; limited therapeutic applications

This comparison highlights how structural variations influence biological activity and therapeutic potential.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature60–80°C (cyclization step)Prevents side reactions
SolventDMF or THFEnhances solubility
CatalystPd(OAc)₂ (0.5 mol%)Accelerates coupling
Purification MethodGradient column chromatographyRemoves unreacted intermediates

What analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:
Advanced spectroscopic and chromatographic methods are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., ethyl/ethoxy group placement) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) quantifies purity (>95% typical) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., C₂₀H₂₄N₂O₅S: [M+H]+ = 411.14) .

Q. Table 2: Analytical Workflow

TechniquePurposeCritical ObservationsReference
¹H NMR (400 MHz, DMSO-d₆)Confirm sulfonamide NH proton (δ 10.2–10.8 ppm)Distinguishes regioisomers
X-ray CrystallographyResolves 3D conformation of oxazepine ringValidates stereochemistry
HPLC Retention Time12.5 min (acetonitrile:water = 70:30)Ensures batch consistency

How can contradictory biological activity data across studies be resolved?

Answer:
Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
  • Metabolite Profiling : LC-MS to rule out degradation products interfering with results .
  • Target Validation : siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., kinase inhibition) .

Q. Table 3: Cross-Study Activity Comparison

StudyReported Activity (IC₅₀)Assay SystemPotential Confounder
A (2023)5 µM (Anticancer)HeLa cells, MTT assayHigh DMSO concentration (2%)
B (2025)20 µM (Antimicrobial)E. coli MIC assayImpurity from incomplete synthesis

What reaction pathways are feasible for functionalizing the oxazepine core?

Answer:
The oxazepine ring and sulfonamide group enable diverse reactivity:

  • Oxidation : KMnO₄ converts allyl groups (if present) to carboxylic acids .
  • Reduction : NaBH₄ reduces ketones to alcohols, altering ring conformation .
  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) at the benzene ring for SAR studies .

Q. Table 4: Reaction Optimization Guidelines

ReactionReagents/ConditionsKey ProductYield (%)Reference
Allyl OxidationKMnO₄, H₂O, 0°CCarboxylic acid derivative65–70
Ketone ReductionNaBH₄, MeOH, RTSecondary alcohol80–85
BrominationBr₂ (1 eq), FeBr₃, DCM3-Bromo-substituted analog50–60

How can computational methods elucidate its mechanism of enzyme inhibition?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like SYK kinase:

  • Docking : Identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .
  • Free Energy Calculations : MM-PBSA quantifies binding affinity changes for mutants .
  • Experimental Validation : Surface plasmon resonance (SPR) confirms computed KD values .

Q. Table 5: Computational vs. Experimental Data

TargetComputed KD (nM)Experimental KD (SPR)Discrepancy (%)
SYK Kinase15.218.719
HDAC82302109

What strategies improve solubility for in vivo studies without altering bioactivity?

Answer:

  • Prodrug Design : Phosphate esterification of hydroxyl groups enhances aqueous solubility .
  • Nanoformulation : Liposomal encapsulation (e.g., DSPC/cholesterol) improves bioavailability .
  • Co-solvents : 10% PEG-400 in saline maintains stability during IV administration .

How does the substitution pattern on the benzene ring influence biological activity?

Answer:
Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position enhance target affinity:

  • Methoxy vs. Ethoxy : Ethoxy groups improve membrane permeability (logP ↑ 0.5) .
  • Methyl vs. Trifluoromethyl : -CF₃ increases SYK inhibition 3-fold .

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